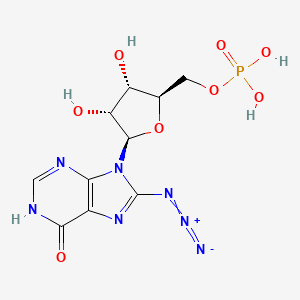
8-Azidoinosinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Azidoinosinic acid is a modified nucleoside derivative where the hydrogen atom at the 8th position of the inosine nucleobase is replaced by an azido group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azidoinosinic acid typically involves the introduction of an azido group into the inosine molecule. One common method is the nucleophilic substitution reaction where an azide ion (N₃⁻) replaces a leaving group, such as a halide, on the inosine molecule. This reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the nucleophilic attack .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures would be essential for industrial-scale production.
化学反応の分析
Types of Reactions: 8-Azidoinosinic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other functional groups on the molecule.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Reduction: Conversion to primary amines.
Cycloaddition: Formation of triazoles.
科学的研究の応用
8-Azidoinosinic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-Azidoinosinic acid involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. The azido group can participate in photoaffinity labeling, allowing researchers to study nucleic acid-protein interactions. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical modifications .
類似化合物との比較
8-Azidoadenosine: Similar to 8-Azidoinosinic acid but with an adenosine base instead of inosine.
8-Azido-AMP: The monophosphate form of 8-Azidoadenosine.
Azidothymidine (AZT): An azido-modified nucleoside used as an antiviral drug.
Uniqueness: this compound is unique due to its specific modification at the 8th position of the inosine base, which imparts distinct chemical properties and reactivity. This makes it particularly useful for specific applications in nucleic acid research and drug development.
特性
CAS番号 |
74721-48-5 |
|---|---|
分子式 |
C10H12N7O8P |
分子量 |
389.22 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(8-azido-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H12N7O8P/c11-16-15-10-14-4-7(12-2-13-8(4)20)17(10)9-6(19)5(18)3(25-9)1-24-26(21,22)23/h2-3,5-6,9,18-19H,1H2,(H,12,13,20)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1 |
InChIキー |
QCKRUHHUYCOJGL-UUOKFMHZSA-N |
異性体SMILES |
C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=[N+]=[N-] |
正規SMILES |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)COP(=O)(O)O)O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


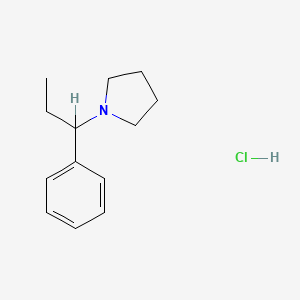
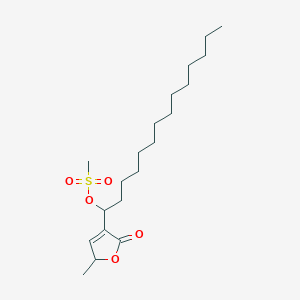
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)

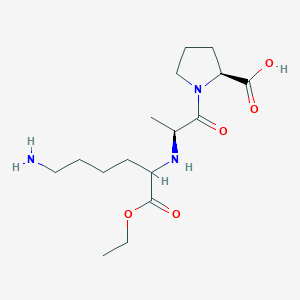


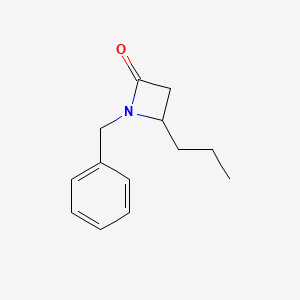
![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)
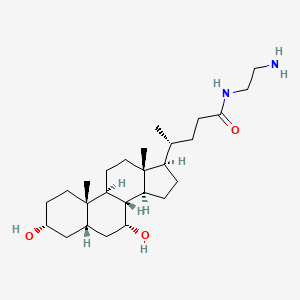
![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)

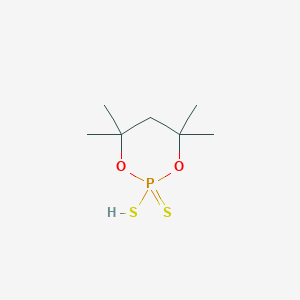
![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
